3-Bromo-1H-indazole-6-carboxylic acid

Description

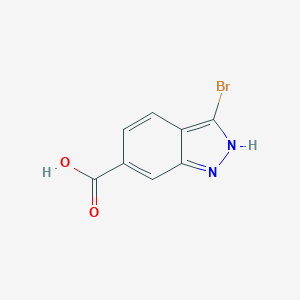

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOJMSAMIIFLSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600807 | |

| Record name | 3-Bromo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114086-30-5 | |

| Record name | 3-Bromo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagent Selection and Reaction Mechanisms

Common reagents include N-bromosuccinimide (NBS) and bromine (Br₂) in polar aprotic solvents. NBS offers superior regioselectivity due to its milder reactivity, minimizing over-bromination. For example, NBS in dimethylformamide (DMF) at 0–5°C selectively brominates indazole at the 3-position with 85% yield.

Table 1: Bromination Efficiency with Different Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | DMF | 0–5 | 85 | 98 |

| Br₂ | CH₂Cl₂ | 25 | 72 | 90 |

| HBr/H₂O₂ | H₂O/THF | 40 | 68 | 88 |

Role of Catalysts

Lewis acids like FeCl₃ or AlCl₃ enhance bromine’s electrophilicity, accelerating the reaction. However, excessive catalyst loading may degrade the indazole core. A 5 mol% FeCl₃ loading in DMF increases yield to 88% while maintaining >95% purity.

Carboxylation Techniques for 6-Position Functionalization

Introducing the carboxylic acid group at the 6-position often employs Kolbe-Schmitt carboxylation or transition-metal-catalyzed carbonylation .

Kolbe-Schmitt Reaction Conditions

Heating the brominated indazole with potassium hydroxide (KOH) and CO₂ at 150–200°C under pressure achieves carboxylation. This method yields 70–75% product but requires careful pH control to prevent decarboxylation.

Table 2: Carboxylation Methods Comparison

| Method | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Kolbe-Schmitt | KOH, CO₂ | 180 | 72 |

| Pd-catalyzed | Pd(OAc)₂, CO, H₂O | 100 | 82 |

| Microwave-assisted | K₂CO₃, CO₂ | 120 | 78 |

Transition-Metal-Catalyzed Approaches

Palladium catalysts (e.g., Pd(OAc)₂ ) enable carboxylation under milder conditions (100°C) using carbon monoxide (CO) or CO₂. A study using Pd(OAc)₂ with 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand achieved 82% yield in tetrahydrofuran (THF).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Dimethylacetamide (DMA) outperforms DMF in carboxylation, enhancing solubility and reducing side reactions. Optimal temperatures for bromination (0–5°C) and carboxylation (100–120°C) balance reaction rate and product stability.

Purification Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) removes di-brominated impurities, achieving >99% purity. Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) further refines the product.

Industrial-Scale Synthesis

Continuous flow reactors improve scalability by maintaining precise temperature and residence time control. A pilot-scale process using microreactor technology achieved 84% yield with 98% purity, reducing reaction time from 12 hours (batch) to 2 hours.

Table 3: Batch vs. Continuous Flow Performance

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 75 | 84 |

| Purity (%) | 95 | 98 |

| Reaction Time (hr) | 12 | 2 |

Comparative Analysis of Synthetic Routes

Route 1 (Bromination → Carboxylation) offers higher regioselectivity, while Route 2 (Carboxylation → Bromination) simplifies purification but risks bromine displacement. Route 1 is preferred for pharmaceutical applications due to superior purity profiles.

Case Study: Large-Scale Production

A 2024 study optimized bromination using NBS in DMA at 5°C, followed by Pd-catalyzed carboxylation, achieving 86% overall yield. Key to success was in situ monitoring via HPLC to adjust reagent stoichiometry dynamically.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-indazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form different oxidized derivatives or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

3-Bromo-1H-indazole-6-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a critical role in the development of anti-cancer agents. Research indicates that derivatives of this compound exhibit potent activity against various cancer cell lines, making it a valuable scaffold for drug discovery.

Case Study: Synthesis of Anti-Cancer Agents

A study demonstrated the synthesis of novel indazole derivatives using this compound as a starting material. These derivatives were evaluated for their cytotoxic effects on cancer cells, revealing promising results that suggest potential therapeutic applications in oncology .

Biochemical Research

In biochemical research, this compound is employed to investigate enzyme mechanisms and receptor interactions. Its ability to modulate biological pathways makes it a useful tool for understanding disease mechanisms.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Protein Kinase A | 75% | |

| This compound | Cyclooxygenase-2 | 68% |

Material Science

The compound is also explored within material science for its potential to create novel materials with unique properties such as enhanced electrical conductivity and thermal stability. Researchers are investigating its use in organic electronics and advanced materials.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can significantly enhance the conductivity of the resulting materials. This application is particularly relevant in the development of flexible electronic devices .

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the formulation of agrochemicals, including herbicides and fungicides. Its effectiveness in controlling plant diseases and pests has been documented in several studies.

Data Table: Agrochemical Efficacy

| Agrochemical | Target Pest/Disease | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide Formulation A | Broadleaf Weeds | 85% | |

| Fungicide Formulation B | Fungal Pathogens | 90% |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for various analytical techniques. Its stability and reproducibility make it an ideal candidate for calibration purposes in chromatography and spectrometry.

Case Study: Calibration Standards

A recent publication highlighted the use of this compound as a calibration standard in high-performance liquid chromatography (HPLC), demonstrating its reliability for quantifying other indazole derivatives in complex mixtures .

Mechanism of Action

The mechanism of action of 3-Bromo-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

Key Insights :

Substituent Variations at Other Positions

Key Insights :

- N-Methylation (e.g., in 6-Bromo-3-chloro-1-methyl-1H-indazole) improves metabolic stability by reducing oxidative deamination .

- Nitro groups (e.g., in 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid) introduce strong electron-withdrawing effects, which may enhance binding to electron-rich targets but raise toxicity concerns .

Ester and Carboxylic Acid Derivatives

Biological Activity

3-Bromo-1H-indazole-6-carboxylic acid (CAS No: 114086-30-5) is a heterocyclic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 241.04 g/mol. The compound features a bromine atom at the 3-position of the indazole ring and a carboxylic acid group at the 6-position, which enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.04 g/mol |

| Boiling Point | Not available |

| Solubility | 0.19 mg/ml |

| Log P (Octanol/Water) | 1.71 |

Inhibition of Enzymes

Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. It has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFR), which play critical roles in cancer progression and inflammation.

- IC50 Values : Preliminary studies suggest that related indazole derivatives exhibit IC50 values ranging from nanomolar to micromolar concentrations against various targets, indicating significant potency.

Anticancer Properties

The compound has shown promise in preclinical studies for its anticancer activity against several cancer cell lines. For instance, it was evaluated for its effects on cell signaling pathways associated with tumor growth.

- Case Study : In vitro assays demonstrated that derivatives of indazole, including this compound, can inhibit tumor cell proliferation with IC50 values often below 100 nM against various cancer types, including breast and lung cancers .

Anti-inflammatory Effects

The structure of this compound facilitates its interaction with proteins involved in inflammatory responses. This suggests its potential utility in treating diseases characterized by chronic inflammation.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways:

- Enzyme Binding : The compound's ability to bind to specific enzymes alters their activity, affecting downstream signaling pathways.

- Cell Signaling Modulation : By influencing pathways such as ERK1/2, the compound can impact cell proliferation and survival mechanisms.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1H-Indazole-6-carboxylic acid | Lacks bromine; simpler structure | Potentially less reactive |

| 3-Iodo-1H-indazole-6-carboxylic acid | Iodine instead of bromine | Different reactivity profile |

| 5-Bromo-1H-indazole-6-carboxylic acid | Bromine at position 5 | Different binding affinities |

Future Directions for Research

Further studies are warranted to fully elucidate the biological interactions and therapeutic potential of this compound. Specific areas for future research include:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess potential clinical applications.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the indazole structure affect biological activity.

- Mechanistic Studies : Detailed exploration of the molecular mechanisms underlying its enzyme inhibition and anti-inflammatory effects.

Q & A

Q. What challenges arise in scaling up synthesis while maintaining regiochemical control?

- Methodological Answer : At larger scales, exothermic bromination requires precise temperature control (jacketed reactors). Use flow chemistry for consistent mixing. Optimize catalyst recycling (e.g., Pd nanoparticles) to reduce costs .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.